

Technical Monograph: Spectroscopic Profile of Benzeneethanimidamide

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Compound of Interest

Compound Name: Benzeneethanimidamide

CAS No.: 5504-24-5

Cat. No.: B150844

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Compound Identity & Structural Context

Benzeneethanimidamide is a critical amidine intermediate often used in the synthesis of nitrogenous heterocycles (e.g., imidazoles, pyrimidines) and as a pharmacophore in serine protease inhibitors.^[1] Due to the high basicity of the amidine group (

), the free base is kinetically unstable and prone to hydrolysis. Consequently, it is almost exclusively isolated, stored, and analyzed as the hydrochloride salt.

- IUPAC Name: 2-Phenylethanimidamide hydrochloride
- Synonyms: Phenylacetamidine HCl, Benzylamidine hydrochloride
- Molecular Formula:
(Salt);
(Base)
- MW: 170.64 g/mol (HCl salt); 134.18 g/mol (Free base)

- CAS: 19227-18-0 (HCl salt)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis requires polar aprotic solvents (DMSO-d₆) due to the salt's ionic lattice and to slow the exchange of amidine protons, allowing for integral observation.

Proton NMR (¹H NMR)

Solvent: DMSO-

| Frequency: 400/500 MHz



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Expert Note: In

, the region 9.0–9.4 ppm will be empty due to rapid deuterium exchange (

exchange), leaving only the aromatic and methylene signals. This is a standard validation test for the amidine moiety.

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-

| Decoupled



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Infrared Spectroscopy (FT-IR)

Sample Preparation: KBr Pellet or Nujol Mull (Solid State)

The IR spectrum of the hydrochloride salt is dominated by the vibrational modes of the protonated amidine group.

- 3000 – 3300 cm^{-1} (Broad, Strong):

stretching vibrations. The broadness is characteristic of the hydrochloride salt form involving extensive hydrogen bonding network in the crystal lattice.

- 1660 – 1690 cm^{-1} (Strong, Sharp):

Amidine stretch. This is the diagnostic band. It appears at a lower frequency than a nitrile (cm^{-1}) but higher than a typical alkene.

- 1500 & 1580 – 1600 cm^{-1} : Aromatic ring

skeletal vibrations.

- 700 & 750 cm^{-1} : C-H out-of-plane bending (monosubstituted benzene ring).

Mass Spectrometry (MS)

Method: ESI (Positive Mode) or EI (70 eV)

Fragmentation Pathway

The mass spectrum is characterized by the stability of the benzyl cation, which rearranges to the tropylium ion.

- Molecular Ion (m/z 203):
134 (observed in EI for free base).
- Protonated Ion (m/z 204):
135 (observed in ESI).
- Base Peak:
91 (Tropylium ion, m/z 91).
- Characteristic Loss: Loss of ammonia (m/z 17) from the parent ion to form Phenylacetonitrile cation (m/z 117).

Fragmentation Logic Diagram



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Figure 1: ESI/EI Fragmentation pathway showing the dominance of the Tropylium ion.

Experimental Protocols

NMR Sample Preparation Workflow

To ensure spectral fidelity and prevent H/D exchange from erasing the amidine protons, strict anhydrous handling is required.



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Figure 2: Step-by-step protocol for preparing amidine salts for NMR analysis.

Synthesis & Isolation Note

If generating the compound in-house (e.g., via Pinner reaction of phenylacetonitrile):

- Reaction: Treat Phenylacetonitrile with dry HCl/EtOH to form the imidate ester, followed by ammonolysis with

.
- Purification: The crude hydrochloride salt should be recrystallized from Isopropanol/Ether or Ethanol/Ether.
- Drying: Vacuum dry at 40°C over

. Hygroscopicity can lead to water peaks in NMR (

3.33 in DMSO), complicating integration.

References

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Sources

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